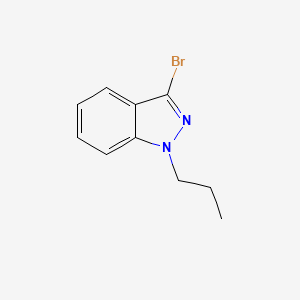

3-Bromo-1-propyl-1H-indazole

Description

Significance of Indazole Heterocycles in Contemporary Chemical and Biological Sciences

Indazole and its derivatives are of paramount importance in modern chemical and biological sciences due to their wide-ranging pharmacological activities. nih.govnih.govcornell.edu This versatile scaffold is a key structural motif in numerous compounds that exhibit potent biological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govresearchgate.netresearchgate.netigi-global.com The ability of the indazole ring to act as a bioisostere for other important heterocycles like indoles and benzimidazoles further enhances its utility in drug design, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. orientjchem.orgdiva-portal.org

The therapeutic applications of indazole-containing compounds are diverse and well-documented. For instance, several FDA-approved drugs, such as the anti-cancer agents niraparib (B1663559) and pazopanib, feature the indazole core, highlighting its significance in oncology. nih.govrsc.org Furthermore, indazole derivatives have shown promise as anti-arrhythmic agents, anti-HIV agents, and even as potential treatments for neurodegenerative diseases. nih.govnih.gov The broad spectrum of biological activities associated with the indazole scaffold underscores its role as a "privileged structure" in medicinal chemistry, continually inspiring the synthesis and evaluation of new derivatives. pnrjournal.com

The following table provides a glimpse into the diverse pharmacological activities attributed to the indazole core:

| Pharmacological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammatory Disorders |

| Antimicrobial | Infectious Diseases |

| Antiviral | Virology (e.g., HIV) |

| Anti-arrhythmic | Cardiology |

| Neuroprotective | Neurology |

Rationale for Focused Research on Substituted Indazole Derivatives, Specifically 3-Bromo-1-propyl-1H-indazole

The strategic placement of substituents on the indazole ring system allows for the modulation of its biological activity and physical properties. This principle forms the basis for the focused research on substituted indazole derivatives. The introduction of different functional groups at various positions of the indazole nucleus can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

A particularly noteworthy class of substituted indazoles are the 3-haloindazoles. The bromine atom at the 3-position of the indazole ring, as seen in This compound , serves as a versatile synthetic handle. This halogen atom can be readily displaced or participate in various cross-coupling reactions, such as the Suzuki reaction, enabling the introduction of a wide array of other functional groups. nih.gov This synthetic flexibility makes 3-bromoindazoles valuable building blocks for the creation of diverse chemical libraries for drug discovery programs.

The presence of the propyl group at the 1-position of the indazole ring also plays a crucial role. The nature of the substituent at the N1 position can significantly influence the compound's interaction with biological targets. The propyl group, being a small alkyl chain, can affect the lipophilicity and steric properties of the molecule, which in turn can impact its absorption, distribution, metabolism, and excretion (ADME) profile. The focused investigation of This compound is therefore driven by the desire to systematically explore the structure-activity relationships (SAR) of N1-alkylated 3-bromoindazoles. By understanding how these specific substitutions influence biological activity, chemists can rationally design more effective and targeted therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrN2 |

|---|---|

Molecular Weight |

239.11 g/mol |

IUPAC Name |

3-bromo-1-propylindazole |

InChI |

InChI=1S/C10H11BrN2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12-13/h3-6H,2,7H2,1H3 |

InChI Key |

KUWZUHWTHZSWAA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=N1)Br |

Origin of Product |

United States |

Advanced Functionalization and Derivatization Strategies for Indazole Scaffolds

C-3 Functionalization beyond Halogenation

While halogenation is a fundamental step, subsequent reactions that introduce diverse functionalities at the C-3 position are crucial for creating novel molecular architectures. chim.it

Metalation of the indazole ring at the C-3 position, followed by trapping with an electrophile, is a powerful method for introducing a wide range of substituents. A common approach involves the regioselective lithiation of an N-protected indazole. For instance, N-protected indazoles can undergo regioselective C-3 lithiation, and the resulting nucleophile can react with various electrophiles to create new derivatives. researchgate.net Another strategy involves a regioselective C-3 zincation of N1-protected indazoles using TMP2Zn (2,2,6,6-tetramethylpiperidide zinc), which can then participate in Negishi coupling reactions. chim.it The dianion formed from 3-bromo-1H-indazole and alkyllithium bases can also react with different electrophiles to yield 3-monosubstituted 1H-indazole derivatives. researchgate.net

Table 1: Examples of Electrophiles Used in C-3 Functionalization

| Electrophile Class | Specific Example | Resulting Functional Group |

| Acyl Chlorides | Benzoyl chloride | Acyl |

| Alkyl Halides | Methyl iodide | Alkyl |

| Carbonyls | Acetone | Hydroxyalkyl |

| Esters | Ethyl chloroformate | Ester |

This table presents examples of electrophiles that can be used to functionalize the C-3 position of indazoles after metalation.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds, and it is widely used for the C-3 functionalization of indazoles. This reaction typically involves the coupling of a C-3 halogenated indazole, such as 3-bromo-1-propyl-1H-indazole, with a boronic acid in the presence of a palladium catalyst. mdpi.comnih.govingentaconnect.comepa.gov

Research has shown that N-alkyl and N-Boc protected indazoles are excellent substrates for Suzuki cross-coupling reactions. mdpi.com The use of microwave irradiation can significantly accelerate these reactions. researchgate.netingentaconnect.comepa.gov Various palladium catalysts have been explored, with Pd(dppf)Cl2 and Pd(PPh3)4 often showing high efficacy. mdpi.comingentaconnect.comepa.govresearchgate.net The choice of base, such as K2CO3 or Cs2CO3, can also influence the reaction yield. mdpi.comingentaconnect.comepa.govresearchgate.net

The Suzuki-Miyaura reaction demonstrates good functional group tolerance, allowing for the coupling of 3-bromoindazoles with a variety of aryl and heteroaryl boronic acids, including those with electron-donating and electron-withdrawing groups. nih.govnih.gov This versatility enables the synthesis of a wide array of 3-aryl-1H-indazoles, which are valuable in drug discovery. nih.govresearchgate.net

Table 2: Conditions for Suzuki-Miyaura Coupling of 3-Bromoindazoles

| Catalyst | Base | Solvent | Temperature | Special Conditions | Yield |

| Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 80 °C | - | Good |

| Pd(PPh3)4 | Cs2CO3 | 1,4-dioxane (B91453)/EtOH/H2O | 140 °C | Microwave | Good to Excellent |

| Pd(OAc)2 / RuPhos | K3PO4 | Dioxane/H2O | - | Microwave | Good to Excellent |

This interactive table summarizes typical reaction conditions for the Suzuki-Miyaura cross-coupling of 3-bromoindazoles, with data compiled from multiple studies. researchgate.netmdpi.comingentaconnect.comepa.govresearchgate.net

Functional Group Tolerance in Derivatization Reactions

A key advantage of modern synthetic methodologies is their tolerance for a wide range of functional groups, which minimizes the need for protecting groups and shortens synthetic routes. mdpi.com In the context of indazole derivatization, this tolerance is crucial for building complex molecules.

Transition-metal-catalyzed reactions, such as those employing rhodium and palladium, have demonstrated excellent functional group tolerance in the synthesis and functionalization of indazoles. mdpi.comnih.gov For instance, Suzuki-Miyaura couplings on bromoindazoles have been successful in the presence of various substituents on both the indazole core and the coupling partner. mdpi.comnih.gov Even bromoindazoles with a carbomethoxy group at C-3 are effective coupling partners. mdpi.com The tolerance extends to halogens like chloro and bromo groups, providing opportunities for further sequential functionalization. mdpi.com

Furthermore, methods have been developed for the direct C-3 functionalization of 2H-indazoles that are tolerant of a variety of functional groups, enabling the introduction of acyl, trifluoromethyl, and other moieties. researchgate.netresearchgate.net

Diversification of Indazole Frameworks for Structural Exploration

The ability to introduce a wide variety of substituents onto the indazole scaffold is essential for exploring the structure-activity relationships of these compounds in medicinal chemistry. mdpi.comnih.gov The use of 3-bromoindazoles as key intermediates allows for extensive diversification.

Through sequential cross-coupling reactions, different aryl or heteroaryl groups can be introduced at various positions of the indazole ring. researchgate.net For example, a one-pot procedure can be used for the N-1 and C-3 arylation of 3-iodo-1H-indazole. researchgate.net This flexibility allows for the creation of large libraries of diverse indazole derivatives for biological screening. rasayanjournal.co.in

The development of multicomponent reactions further expands the possibilities for diversification, enabling the rapid assembly of complex spiro-heterocyclic systems containing the indazole moiety. beilstein-journals.org These strategies, combined with the functional group tolerance of the reactions, provide powerful tools for the exploration of new chemical space around the indazole core. mdpi.commdpi.com

Computational and Theoretical Chemistry Investigations of Indazole Systems

Molecular Docking Studies of Indazole Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org It is frequently employed in drug design to understand how a ligand, such as an indazole derivative, might interact with a biological target, typically a protein or enzyme. arabjchem.orgnih.gov These studies are crucial for identifying promising drug candidates and optimizing their molecular structures for enhanced biological efficacy. longdom.org

Molecular docking analyses reveal the specific interactions between indazole derivatives and the amino acid residues within the active site of a target protein. These interactions are fundamental to the ligand's binding and biological activity.

Commonly observed interactions for indazole derivatives include:

Hydrogen Bonds: The indazole core and its substituents frequently act as hydrogen bond donors or acceptors. For instance, the indazole nitrogen can form hydrogen bonds with hinge residues like Glu211 and Ala213 in Aurora A kinase, while sulfonyl groups can interact with residues such as Lys141. nih.gov In studies targeting the FMS-like tyrosine kinase 3 (FLT3), the amino hydrogen of an indazole moiety was shown to form a hydrogen bond with the amide oxygen of Cys694. tandfonline.com

Hydrophobic Interactions: The bicyclic structure of indazole provides a significant hydrophobic surface that can engage in van der Waals and π-stacking interactions with nonpolar residues in the binding pocket. nih.gov Studies on VEGFR-2 inhibitors have shown that the indazole scaffold can form π-alkyl bonds with residues like Tyr1130, Pro937, and Leu1002. biotech-asia.org

π-π Stacking: The aromatic nature of the indazole ring allows for π-π stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.govbiotech-asia.org For example, indazole derivatives have been shown to interact with Phe691 in the FLT3 kinase via π-π interactions. tandfonline.com

In one study, docking of 3-carboxamide indazole derivatives into the active site of a renal cancer-related protein (PDB: 6FEW) showed interactions with key residues including ASP784, LYS655, MET699, and GLU672. nih.gov Similarly, investigations of arylsulphonyl indazole derivatives with VEGFR2 kinase revealed significant interactions with amino acids like Ala866, Lys868, Glu885, and Thr916. nih.govmdpi.com

A primary output of molecular docking is the binding affinity, often expressed as a binding energy score (in kcal/mol), which estimates the strength of the interaction between the ligand and the protein. nih.gov A lower binding energy value typically indicates a more stable and favorable ligand-protein complex. arabjchem.org

Studies on various indazole derivatives have reported a wide range of binding energies, reflecting their diverse targets and substitution patterns. For example, in a study targeting the aromatase enzyme, a series of substituted indazole derivatives displayed binding energies ranging from -7.4 to -8.0 kcal/mol. derpharmachemica.com Another study on novel indazole derivatives as potential cytotoxic agents reported binding energies as high as -7.45 kcal/mol. researchgate.net The docking of indazole-based compounds against the tyrosine kinase VEGFR-2 (PDB ID: 4AG8) showed significant binding affinities, with one study reporting a value of -9.01 kcal/mol for the native ligand axitinib. biotech-asia.org The stability of these docked conformations is further analyzed through molecular dynamics simulations, which provide insights into the dynamic behavior of the ligand-protein complex over time. nih.gov

| Indazole Derivative Series | Protein Target | PDB Code | Binding Energy Range (kcal/mol) | Reference |

|---|---|---|---|---|

| 3-Carboxamide Indazoles | Renal Cancer-Related Protein | 6FEW | High binding energies reported for derivatives 8v, 8w, 8y | nih.gov |

| Arylsulphonyl Indazoles | VEGFR2 Kinase | 3EWH | -36.5 to -66.5 | nih.gov |

| Substituted Indazoles | Aromatase | Not Specified | -7.4 to -8.0 | derpharmachemica.com |

| Indazole Analogs | Not Specified | 2ZCS | -6.80 to -7.45 | researchgate.net |

| Indazole-Sulfonamides | MAPK1 | Not Specified | -8.98 to -9.10 | mdpi.com |

| Imidazole Nucleus Chalcones | EGFR Kinase Domain | Not Specified | -5.46 to -7.32 | nih.gov |

Molecular docking is a cornerstone of rational drug design. nih.gov By visualizing and quantifying ligand-protein interactions, researchers can understand the structure-activity relationships (SAR) that govern a compound's efficacy. nih.govnih.gov This knowledge allows for the strategic modification of the indazole scaffold to improve binding affinity, selectivity, and pharmacokinetic properties. longdom.org

For example, if docking studies reveal an unoccupied hydrophobic pocket near the bound ligand, medicinal chemists can design new derivatives with appropriate hydrophobic substituents to fill that pocket, potentially increasing binding affinity. tandfonline.com Similarly, if a key hydrogen bond is identified, the ligand can be modified to optimize this interaction. This iterative process of computational prediction, chemical synthesis, and biological evaluation accelerates the discovery of potent and selective inhibitors for various therapeutic targets, including protein kinases. tandfonline.comnih.gov

Density Functional Theory (DFT) Studies on Indazole Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov DFT calculations provide valuable insights into properties that are difficult to determine experimentally, such as the distribution of electrons and the energies of molecular orbitals. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.netirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.comdergipark.org.tr

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Such molecules are often referred to as "hard" molecules.

A small HOMO-LUMO gap suggests high chemical reactivity and lower stability. dergipark.org.tr These "soft" molecules are more polarizable and readily participate in chemical reactions. irjweb.com

DFT calculations have been used to determine the HOMO-LUMO gaps for various indazole derivatives to predict their reactivity. nih.govresearchgate.net For instance, a DFT study on a series of 3-carboxamide indazoles identified specific derivatives with the most substantial HOMO-LUMO energy gaps, indicating greater stability. nih.gov This analysis helps in understanding the charge transfer interactions within the molecule and provides a theoretical basis for its observed biological activity. irjweb.com

| Indazole Derivative | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Derivative 8a | GAUSSIAN 09 | -0.222 | -0.022 | 0.200 | nih.gov |

| Derivative 8c | GAUSSIAN 09 | -0.245 | -0.057 | 0.188 | nih.gov |

| Derivative 8s | GAUSSIAN 09 | -0.231 | -0.042 | 0.189 | nih.gov |

| Generic Imidazole Derivative | B3LYP/6-311G | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen and nitrogen. nih.gov

Blue regions represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. nih.gov

Green regions denote areas of neutral or near-zero potential. nih.gov

By analyzing the MEP map of an indazole derivative, researchers can identify the most reactive parts of the molecule. nih.gov This information is invaluable for understanding hydrogen bonding interactions and predicting how the molecule will interact with biological receptors or other reactants. nih.gov For example, the negative potential regions around nitrogen or oxygen atoms in the indazole structure highlight their role as potential hydrogen bond acceptors in ligand-protein interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular and intermolecular bonding, and interaction among bonds in molecular systems. researchgate.net It provides a localized, "chemist's" view of molecular orbitals by transforming the canonical delocalized orbitals into localized Lewis-type orbitals (bonds, lone pairs) and non-Lewis-type orbitals (antibonding, Rydberg).

For indazole systems, NBO analysis helps elucidate the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). conicet.gov.ar This analysis is quantified by the second-order perturbation interaction energy, E(2), which measures the stabilization energy resulting from these donor-acceptor interactions. conicet.gov.ar In substituted indazoles, NBO calculations are employed to determine the partial charges on the N1 and N2 atoms, which helps in understanding and predicting the regioselectivity of reactions like alkylation. nih.govsemanticscholar.orgbeilstein-journals.org The analysis of hyper-conjugative interactions can reveal the electronic factors that contribute to the stability of a particular molecular conformation. conicet.gov.artandfonline.com

In the context of 3-Bromo-1-propyl-1H-indazole, NBO analysis would reveal key electronic features. The electron-withdrawing nature of the bromine atom at the C3 position and the electronic influence of the N-propyl group at the N1 position significantly affect the charge distribution across the indazole ring. The analysis can quantify the stabilization energies arising from interactions such as the delocalization of lone pair electrons from the nitrogen atoms into the antibonding orbitals of adjacent bonds.

Table 1: Illustrative NBO Second-Order Perturbation Analysis for a Substituted Indazole System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N2 | π*(C3-N1) | 18.5 | Lone Pair -> π* |

| LP(1) N1 | π*(C7a-C3a) | 12.3 | Lone Pair -> π* |

| π(C5-C6) | π*(C4-C3a) | 20.1 | π -> π* |

| σ(C3-Br) | σ*(C3-N2) | 5.2 | σ -> σ* |

Note: This data is illustrative and represents typical values found in NBO analyses of heterocyclic systems.

Vibrational and Spectroscopic Property Prediction

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.netnih.gov By calculating the harmonic vibrational frequencies from the second derivatives of the energy with respect to atomic displacements, a theoretical spectrum can be generated. mdpi.com These predicted frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. tandfonline.comnih.gov

For this compound, a computational vibrational analysis would involve optimizing the molecular geometry and then calculating the vibrational modes. The resulting spectrum would show characteristic frequencies for the indazole ring, such as C-H stretching, C=C and C=N stretching, and ring breathing modes. mdpi.com Additionally, specific vibrational modes corresponding to the substituents can be identified:

C-Br Stretch: The carbon-bromine stretching vibration is typically observed in the lower frequency region of the spectrum.

Propyl Group Vibrations: The CH2 and CH3 groups of the propyl chain will exhibit symmetric and asymmetric stretching vibrations, typically in the 2800-3000 cm⁻¹ region, as well as scissoring, wagging, and twisting modes at lower frequencies.

Potential Energy Distribution (PED) analysis is often performed alongside frequency calculations to provide a quantitative assignment of each vibrational mode to specific internal coordinates (stretching, bending, etc.), preventing ambiguous assignments. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in an Indazole Derivative

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3050 - 3150 | Stretching of C-H bonds on the benzene (B151609) ring |

| C-H Stretch (Aliphatic) | 2870 - 2980 | Symmetric and asymmetric stretching of CH₂ and CH₃ groups in the propyl chain |

| C=N/C=C Stretch | 1450 - 1620 | Stretching vibrations within the indazole ring system |

| C-N Stretch | 1250 - 1350 | Stretching of the C-N bonds in the pyrazole (B372694) ring |

| C-Br Stretch | 500 - 650 | Stretching of the carbon-bromine bond |

Note: Frequencies are typical ranges predicted by DFT calculations for similar structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org These models are invaluable in drug discovery for predicting the activity of novel compounds and guiding the synthesis of more potent analogues. nih.govaboutscience.eu

2D- and 3D-QSAR Model Development and Validation

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR: These models correlate biological activity with 2D structural descriptors, which can be calculated directly from the chemical structure. These descriptors can include topological indices, constitutional parameters (e.g., molecular weight), and physicochemical properties (e.g., LogP, molar refractivity). researchgate.net Statistical methods like Multiple Linear Regression (MLR) are used to build the mathematical model. researchgate.net

3D-QSAR: These models require the 3D alignment of the molecules in the dataset. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate the model. rsc.orgmdpi.com CoMFA calculates steric and electrostatic fields around the aligned molecules, while CoMSIA adds hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. researchgate.netresearchgate.net The resulting field values are then correlated with biological activity using Partial Least Squares (PLS) regression. nih.gov

For any QSAR model to be useful, it must be rigorously validated. Internal validation is often performed using the leave-one-out cross-validation (q²) method. rsc.org External validation, which involves predicting the activity of a separate test set of compounds not used in model generation, is crucial for assessing the model's predictive power (R²pred). researchgate.net

Table 3: Typical Statistical Validation Parameters for a 3D-QSAR (CoMSIA) Model

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated R²) | > 0.5 | Indicates good internal model robustness |

| R² (Non-cross-validated R²) | > 0.6 | Measures the goodness of fit of the model |

| R²pred (External validation) | > 0.6 | Indicates the predictive power for an external test set |

| SEE (Standard Error of Estimate) | Low value | Indicates the precision of the predictions |

Note: These values represent generally accepted thresholds for a statistically reliable QSAR model.

Identification of Structural Attributes Influencing Potency and Selectivity

A key outcome of QSAR studies is the identification of structural features that are critical for biological activity. nih.gov

In 2D-QSAR , the descriptors included in the final model directly point to important properties. For instance, the inclusion of a topological descriptor might indicate the importance of molecular shape or branching for activity. nih.gov

In 3D-QSAR , the results are often visualized as contour maps. nih.gov These maps highlight regions in 3D space where specific properties are favorable or unfavorable for activity:

Steric Maps: Green contours indicate regions where bulky substituents increase activity, while yellow contours show where bulk is detrimental.

Electrostatic Maps: Blue contours mark areas where positive charge is favorable, and red contours show where negative charge is favorable.

Hydrophobic Maps: Yellow contours indicate regions where hydrophobic groups enhance activity, while white contours show where hydrophilic groups are preferred.

For this compound, a QSAR study on a series of related compounds could reveal the specific contributions of its substituents. For example, the bromine at position 3 might be located in a region where an electronegative or hydrophobic group is favorable for binding to a target protein. The N1-propyl group might occupy a sterically favorable hydrophobic pocket, contributing positively to the compound's potency. researchgate.net These insights are crucial for rational drug design, allowing for the targeted modification of the indazole scaffold to improve potency and selectivity. nih.govnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. researchgate.net In drug discovery, MD simulations provide detailed insights into the dynamic interactions between a ligand and its protein target, offering a view of the binding process that static models like docking cannot fully capture. nih.gov

Ligand Stability and Conformational Dynamics within Binding Sites

Once a ligand is docked into the active site of a protein, MD simulations are performed to assess the stability of the resulting complex and to explore its conformational dynamics. nih.gov The simulation tracks the trajectory of the ligand and protein atoms over a set period (typically nanoseconds to microseconds), governed by the principles of classical mechanics.

Several key analyses are performed on the resulting trajectories:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atomic positions is calculated over the simulation time relative to its initial docked pose. A stable, low RMSD value suggests that the ligand remains in its binding pocket in a consistent conformation. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual protein residues to identify regions of flexibility. Changes in protein flexibility upon ligand binding can be correlated with protein stability. nih.gov

Interaction Analysis: The simulation allows for a dynamic analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges. The persistence of key interactions throughout the simulation provides evidence for a stable binding mode.

For this compound, an MD simulation within a target binding site would reveal how the molecule adapts its conformation to optimize interactions. It would show the stability of the interactions formed by the indazole core, the bromo substituent, and the flexible propyl chain. Such simulations can help rationalize why a particular compound is potent, explain structure-activity relationship data, and predict whether the ligand-protein complex is stable over time, which is a prerequisite for sustained biological activity. nih.gov

Note: The data is hypothetical and serves to illustrate typical results from an MD simulation study.

Understanding Molecular Flexibility and Complementarity

In the realm of medicinal chemistry and materials science, the concepts of molecular flexibility and complementarity are paramount. Molecular flexibility refers to the ability of a molecule to adopt different three-dimensional arrangements, or conformations, primarily through the rotation about single bonds. Complementarity describes the degree to which two interacting molecules, such as a ligand and its receptor, fit together in terms of shape (steric complementarity) and electronic interactions (electronic complementarity). Computational chemistry provides powerful tools to investigate these properties at an atomic level, offering insights that are crucial for rational drug design and understanding molecular recognition phenomena.

For N-substituted indazole derivatives like this compound, computational studies focus on two main aspects: the conformational landscape of the flexible N-alkyl substituent and the influence of both the alkyl group and the bromo-substituent on the electronic nature of the indazole core. Together, these analyses reveal how the molecule can adapt its shape and engage in specific non-covalent interactions to achieve complementarity with a binding partner.

Conformational Analysis of the N-propyl Group

The primary source of flexibility in this compound is the N-propyl side chain. Rotation around the single bonds of this chain gives rise to various conformers, each with a distinct energy and spatial arrangement. The key dihedral angles that define the conformation are:

τ1 (C2-N1-Cα-Cβ): Describes the orientation of the propyl group relative to the plane of the indazole ring.

τ2 (N1-Cα-Cβ-Cγ): Describes the orientation of the terminal methyl group of the propyl chain.

Theoretical studies on similar N-alkyl heterocyclic systems, such as 1-alkyl-3-methylimidazolium cations, have been performed using Density Functional Theory (DFT) to calculate the energy differences between various conformers. These studies show that specific arrangements are energetically preferred. The rotation around the τ2 dihedral angle leads to two primary low-energy conformers: the anti (or trans) conformation, where the torsion angle is approximately 180°, and the gauche conformation, with a torsion angle of approximately ±60°.

The anti conformer is generally the global minimum energy state due to reduced steric hindrance. The gauche conformer is slightly higher in energy. The energy barrier for rotation between these states is low, allowing the propyl chain to readily switch conformations at room temperature. This flexibility is critical, as it enables the molecule to adopt the most favorable geometry to fit into a constrained binding pocket of a biological target.

Table 1: Calculated Relative Energies of N-propyl Chain Conformers (Based on Analogous Systems) This table presents typical energy differences for propyl chain conformers based on DFT calculations of analogous N-alkyl heterocyclic systems. The values illustrate the energetic landscape governing the flexibility of the side chain.

| Conformer | Dihedral Angle (N1-Cα-Cβ-Cγ) | Relative Energy (kJ/mol) | Population at 298 K (Approx.) |

| Anti (trans) | ~180° | 0.0 (Global Minimum) | ~70% |

| Gauche | ~60° | 2.0 - 3.0 | ~30% |

| Eclipsed | ~120° | >15 (Transition State) | <1% |

| Eclipsed | ~0° | >20 (Transition State) | <1% |

Influence of Substituents on Electronic Properties and Complementarity

The electronic character of the indazole ring is modulated by its substituents, which in turn dictates the types of non-covalent interactions it can form.

3-Bromo Substituent: The bromine atom at the C3 position acts as an electron-withdrawing group through induction. This affects the electron density distribution across the indazole scaffold. Furthermore, the bromine atom can participate in halogen bonding, an important and highly directional non-covalent interaction where the electropositive region on the tip of the bromine atom (the σ-hole) interacts favorably with a nucleophilic partner (e.g., a backbone carbonyl oxygen in a protein). researchgate.net

1-Propyl Substituent: The N-propyl group is a weak electron-donating group and primarily contributes to the molecule's steric bulk and lipophilicity. Its main role in complementarity is to engage in hydrophobic and van der Waals interactions within nonpolar regions of a binding site.

DFT calculations on related bromo-substituted indazole systems have been used to map the Molecular Electrostatic Potential (MEP), which visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. researchgate.net For this compound, the MEP would show a negative potential around the N2 atom, making it a hydrogen bond acceptor site, and a positive potential on the σ-hole of the bromine atom, confirming its ability to act as a halogen bond donor.

This unique combination of electronic features allows for multiple, specific points of contact with a target, enhancing binding affinity and selectivity. The flexibility of the propyl chain ensures that the indazole core can be positioned optimally to allow these directional interactions, such as hydrogen and halogen bonds, to form effectively.

Table 2: Potential Non-Covalent Interactions for this compound This table summarizes the key non-covalent interactions that contribute to the molecular complementarity of the title compound, as predicted by computational and theoretical models.

| Type of Interaction | Molecular Feature Responsible | Potential Interacting Partner |

| Hydrogen Bond Acceptor | Pyridine-like Nitrogen (N2) | Hydrogen bond donors (e.g., -OH, -NH groups) |

| Halogen Bond Donor | C3-Bromine atom (σ-hole) | Lewis bases, nucleophiles (e.g., C=O, -S-) |

| π-π Stacking | Aromatic Indazole Ring System | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Hydrophobic Interactions | N-propyl chain, Benzene moiety | Nonpolar amino acid residues (e.g., Leu, Val, Ile) |

| van der Waals Forces | Entire molecule | Any nearby atom in a binding site |

Structure Activity Relationship Sar Studies in the Context of Indazole Derivatives

General Principles of SAR Applied to Substituted Indazoles

The core principle of SAR is the progressive alteration of a known active compound to determine which structural components are essential for its biological effects. For indazole derivatives, this involves modifying substituents at various positions on the bicyclic ring system. Common modifications include alkylation, arylation, halogenation, and amination at the N1, C3, C4, C5, C6, and C7 positions.

Researchers analyze how these structural changes affect interactions with biological targets. For instance, SAR studies on a series of indazole derivatives might reveal that a hydrophobic group at the C6 position is crucial for activity, while a hydrophilic group at C3 enhances solubility without diminishing potency. The goal is to build a comprehensive map correlating specific structural features with observed biological outcomes, which guides the design of more effective therapeutic agents. The analysis often reveals that the indazole ring itself can be a key pharmacophore, with its activity being finely tuned by the nature and position of its substituents.

Positional and Substituent Effects on the Indazole Core

The biological activity of indazole derivatives is highly sensitive to the position and nature of substituents on the core structure. Both the electronic properties (electron-donating or electron-withdrawing) and steric properties (size and shape) of the substituents play a critical role in determining the molecule's interaction with its target.

For example, studies have shown that substituents at the C3 and C6 positions are often crucial for inhibitory activities against certain enzymes. Similarly, modifications at the C4 and C7 positions can significantly influence potency and selectivity, as seen in the development of kinase inhibitors where specific substitutions at these positions led to improved activity. The strategic placement of functional groups can lead to enhanced binding affinity, improved metabolic stability, or altered selectivity profiles.

Influence of N-Substitution (N1 vs. N2) on Molecular Interactions

The indazole core possesses two nitrogen atoms, N1 and N2, where substitution can occur, leading to two distinct regioisomers (1H- and 2H-indazoles). The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. The choice of substitution at N1 versus N2 profoundly impacts the molecule's three-dimensional shape, dipole moment, and hydrogen bonding capacity, which are critical for molecular interactions with biological targets.

Direct alkylation of an unsubstituted indazole often yields a mixture of N1 and N2 products, and achieving regioselectivity is a significant synthetic challenge. The biological activities of N1- and N2-substituted isomers can differ dramatically. For instance, in one study on CRAC channel blockers, an indazole-3-carboxamide substituted at the N1 position was a potent inhibitor, while its N2-substituted isomer was inactive. This highlights that the orientation of the substituent on the nitrogen atom dictates the precise presentation of other functional groups to the target protein. Density functional theory (DFT) calculations have been used to understand the factors driving N1 versus N2 selectivity, suggesting that non-covalent interactions and chelation mechanisms can favor one isomer over the other depending on the reaction conditions.

Impact of C-3 Bromination on the Indazole Scaffold's Electronic Environment and Interactions

The introduction of a bromine atom at the C-3 position of the indazole scaffold is a significant structural modification with profound effects on the molecule's properties. Halogenation, and particularly bromination, is a common strategy in medicinal chemistry. Bromine is an electron-withdrawing group, which alters the electron density distribution across the aromatic indazole ring system. This modification can influence the acidity of the N-H proton and modulate the strength of hydrogen bonds or other non-covalent interactions with a biological target.

Bromination at C-3 can enhance biological potency through several mechanisms. It can increase the compound's ability to penetrate cell membranes, reduce metabolic degradation, or improve the affinity for a receptor's binding pocket. Furthermore, the 3-bromo-indazole intermediate is synthetically valuable, serving as a versatile precursor for introducing a wide array of other functional groups via metal-catalyzed cross-coupling reactions, thereby enabling extensive SAR exploration. The C-3 position is often critical for biological activity, and functionalization at this site can significantly enhance the inhibitory effects of the molecule.

Correlations between Structural Modifications and Observed Biological Responses (Methodological Focus)

The process of correlating structural modifications with biological responses is systematic and iterative. It begins with the synthesis of a chemical library, where a lead compound is modified in a controlled manner. For indazole derivatives, this could involve creating a series of analogues with different alkyl chains at the N1 position, various halogens at the C3 position, or diverse aryl groups at the C6 position.

Each new compound is then subjected to a battery of biological assays to measure a specific response, such as enzyme inhibition (IC50), receptor binding affinity (Ki), or cellular potency (EC50). The resulting data are compiled to establish a clear SAR.

Indazole Scaffolds As Chemical Biology Probes and Bioisosteric Replacements

Indazole as a Bioisostere for Other Heterocyclic Systems and Functional Groups (e.g., Phenol)

The indazole nucleus is widely recognized as a bioisostere for several functional groups and heterocyclic systems, most notably the phenol group. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The N-H of the indazole ring can act as a hydrogen bond donor, mimicking the hydroxyl group of a phenol. This substitution can be advantageous in drug design as it may block metabolic pathways like glucuronidation that target phenolic hydroxyl groups, thus improving the pharmacokinetic profile of a drug candidate.

Beyond phenol, the indazole ring has been employed as a bioisostere for other heterocycles such as indole and benzimidazole, as well as functional groups like amides. This versatility stems from its similar size, shape, and ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking.

Strategies for Bioisosteric Modification in Indazole Design

The chemical tractability of the indazole scaffold allows for systematic modifications to optimize its bioisosteric properties and biological activity. Key strategies include:

Substitution at the N1 and N2 positions: Alkylation or arylation at these positions can modulate the compound's lipophilicity, solubility, and metabolic stability. The choice between N1 and N2 isomers can also influence the orientation of the molecule within a biological target's binding site. For a compound like "3-Bromo-1-propyl-1H-indazole," the propyl group at the N1 position would be a key modulator of these properties.

Substitution on the benzene (B151609) ring: Introducing various substituents on the benzene portion of the indazole ring can fine-tune electronic properties, modulate target binding affinity, and alter pharmacokinetic parameters.

Substitution at the C3 position: The C3 position is often a key vector for introducing functionality that can interact with the biological target or be used for further chemical modifications. The bromine atom in "this compound" could serve as a handle for cross-coupling reactions to introduce more complex side chains or could itself be involved in halogen bonding with the target protein.

These modifications are guided by structure-activity relationship (SAR) studies, computational modeling, and an understanding of the target's binding site topology.

Future Research Directions and Unexplored Avenues for 3 Bromo 1 Propyl 1h Indazole

Development of Novel and More Efficient Synthetic Routes

The creation of diverse libraries of indazole-containing compounds hinges on the availability of efficient and versatile synthetic methods. nih.gov While current routes to 3-bromo-1-propyl-1H-indazole exist, future research will likely focus on developing more streamlined and cost-effective strategies. One promising avenue is the adaptation of modern cross-coupling reactions to introduce the propyl group at the N1 position and the bromine at the C3 position with high regioselectivity.

Furthermore, one-pot synthesis methodologies, which combine multiple reaction steps into a single operation, could significantly improve the efficiency of producing this compound and its derivatives. researchgate.net For instance, a copper(I)-mediated one-pot synthesis has been successfully developed for 2,3-dihydro-1H-indazoles, suggesting that similar strategies could be adapted for the synthesis of N-alkylated indazoles. researchgate.net

Below is a table summarizing potential synthetic strategies that could be explored for the efficient synthesis of this compound:

| Synthetic Strategy | Key Features | Potential Advantages |

| Palladium-Catalyzed N-Alkylation | Utilizes a palladium catalyst to introduce the propyl group onto the indazole nitrogen. | High efficiency and functional group tolerance. |

| Copper-Catalyzed Cyclization | Involves the copper-catalyzed intramolecular cyclization of a suitably substituted precursor. nih.gov | Can provide access to a wide range of substituted indazoles. |

| One-Pot Synthesis | Combines multiple reaction steps into a single procedure without isolating intermediates. researchgate.net | Increased efficiency, reduced waste, and lower costs. |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry offers powerful tools for accelerating the drug discovery process. nih.gov In the context of this compound, advanced computational approaches can be employed for predictive modeling and the rational design of novel derivatives with enhanced biological activity.

Molecular docking studies can be utilized to predict the binding modes of this compound derivatives within the active sites of various biological targets. researchgate.net This information can guide the design of new compounds with improved binding affinities and selectivities. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these ligand-protein complexes, helping to assess their stability and predict their biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable tool that can be applied to this compound derivatives. nih.gov By correlating the structural features of a series of compounds with their biological activities, QSAR models can be developed to predict the activity of untested molecules, thereby prioritizing the synthesis of the most promising candidates.

The following table outlines key computational approaches and their potential applications in the study of this compound:

| Computational Approach | Application | Expected Outcome |

| Molecular Docking | Predicting the binding orientation of derivatives in a target protein's active site. researchgate.net | Identification of key interactions and guidance for lead optimization. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. researchgate.net | Assessment of binding stability and conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that relate chemical structure to biological activity. nih.gov | Prediction of the activity of novel derivatives and prioritization for synthesis. |

Systematic Exploration of Structure-Activity Relationships through Targeted Derivatization

A systematic exploration of the structure-activity relationships (SAR) of this compound is crucial for understanding how modifications to its chemical structure influence its biological activity. nih.gov This can be achieved through the targeted synthesis and biological evaluation of a library of derivatives.

Key positions on the this compound scaffold that can be targeted for derivatization include the bromine atom at the C3 position, the propyl group at the N1 position, and various positions on the benzene (B151609) ring. For instance, replacing the bromine atom with other functional groups could modulate the compound's electronic properties and its ability to form halogen bonds with target proteins. Similarly, varying the length and branching of the N1-alkyl chain can impact the compound's lipophilicity and steric interactions within a binding pocket.

The SAR data generated from these studies will be invaluable for the rational design of more potent and selective analogs of this compound for a range of therapeutic applications.

The table below details potential derivatization strategies for SAR studies of this compound:

| Position of Derivatization | Potential Modifications | Rationale |

| C3 Position | Replacement of bromine with other halogens (Cl, F), cyano, or small alkyl groups. | To investigate the role of the substituent's size, electronics, and hydrogen bonding capacity. |

| N1 Position | Variation of the alkyl chain length (ethyl, butyl, etc.), introduction of branching, or incorporation of cyclic moieties. | To probe the impact of lipophilicity and steric bulk on activity and selectivity. |

| Benzene Ring | Introduction of various substituents (e.g., nitro, amino, hydroxyl, methoxy) at different positions. | To explore the influence of electronic and steric effects on the overall pharmacology of the molecule. nih.gov |

Q & A

How can researchers optimize the synthesis of 3-Bromo-1-propyl-1H-indazole to improve yield and purity?

Basic Research Focus : Synthesis methodology refinement.

Methodological Answer :

The synthesis can be optimized using decarboxylative N-alkylation (adapted from ). Key steps include:

- Reagent Ratios : Use a 3:1 molar ratio of 3-bromo-1H-indazole to the alkylating agent (e.g., propyl iodide) to drive the reaction to completion.

- Catalytic System : Employ Ru(dtbbpy)₃₂ (2.5 mol%) under visible light for enhanced efficiency.

- Solvent System : A DCE/HFIP (2:1) mixture improves solubility and reaction kinetics.

- Purification : Flash chromatography with 17% isopropyl acetate in heptane yields >65% purity .

Advanced Consideration : Monitor intermediates via in situ NMR to identify side products (e.g., over-alkylation) and adjust reaction conditions dynamically .

What advanced techniques are recommended for structural confirmation of this compound?

Basic Research Focus : Structural characterization.

Methodological Answer :

- 2D NMR (HMBC) : Resolves connectivity ambiguities, particularly between the propyl chain and indazole ring .

- HRMS (ESI) : Confirms molecular weight (e.g., calculated [M+H]+: 253.02; observed: 253.03) .

- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths and angles. This is critical for verifying regioselectivity in alkylation .

How does the bromine substituent at the 3-position influence further functionalization reactions?

Advanced Research Focus : Reactivity and functional group compatibility.

Methodological Answer :

The bromine atom acts as a leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for coupling with aryl boronic acids.

- Solvent Optimization : Use THF/water mixtures for aqueous-compatible reactions.

- Competing Reactivity : The propyl chain may require protection (e.g., TBS groups) during harsh conditions to prevent degradation .

How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Advanced Research Focus : Medicinal chemistry applications.

Methodological Answer :

- Target Selection : Prioritize kinases (e.g., JAK2, EGFR) due to indazole’s affinity for ATP-binding pockets.

- Assay Design :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays.

- Binding Affinity : Perform SPR (Surface Plasmon Resonance) with immobilized kinase domains.

- Molecular Docking : Utilize AutoDock Vina to predict binding modes, focusing on halogen bonding between bromine and kinase hinge regions .

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Advanced Research Focus : Crystallographic refinement.

Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement in SHELXL : Apply twin refinement for non-merohedral twinning and anisotropic displacement parameters (ADPs) for heavy atoms like bromine .

- Validation Tools : Check with PLATON for missed symmetry or solvent-accessible voids.

How should researchers address contradictory data in reactivity studies of this compound?

Advanced Research Focus : Data contradiction analysis.

Methodological Answer :

- Iterative Testing : Replicate reactions under varying conditions (pH, temperature).

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O for proton exchange studies) to track reaction pathways.

- Computational Validation : Perform DFT calculations (Gaussian 16) to compare activation energies of proposed mechanisms .

What safety protocols are critical when handling this compound?

Basic Research Focus : Laboratory safety.

Methodological Answer :

- PPE : Wear nitrile gloves and chemical goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HBr).

- Waste Disposal : Neutralize brominated waste with NaHCO₃ before disposal.

How can analytical methods be developed to assess the purity of this compound?

Basic Research Focus : Analytical chemistry.

Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase (retention time ~8.2 min).

- GC-MS : Confirm absence of volatile impurities (e.g., residual propyl iodide).

- Quantitative NMR : Use 1,3,5-trimethoxybenzene as an internal standard .

What mechanistic studies are recommended for alkylation reactions involving 3-Bromo-1H-indazole?

Advanced Research Focus : Reaction mechanism elucidation.

Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare rates of protio- and deuterio-alkylating agents.

- Trapping Intermediates : Use TEMPO to detect radical intermediates in photoredox reactions .

- Spectroscopic Monitoring : Track reaction progress via IR for C-Br bond cleavage (~550 cm⁻¹).

How can researchers evaluate polymorphism in this compound?

Advanced Research Focus : Solid-state chemistry.

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.